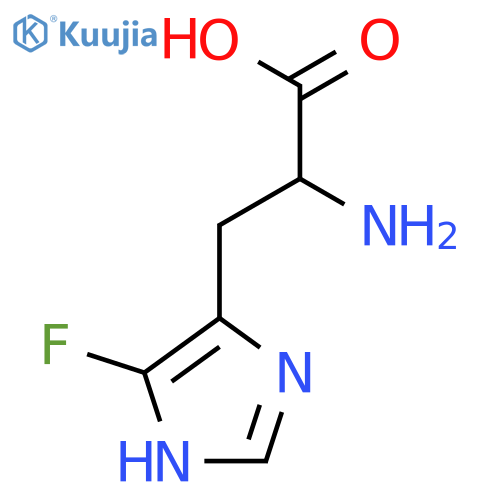Cas no 42310-02-1 (5-fluoro-L-Histidine)

5-fluoro-L-Histidine structure
商品名:5-fluoro-L-Histidine
5-fluoro-L-Histidine 化学的及び物理的性質
名前と識別子
-
- 5-fluoro-L-Histidine
- 2-amino-3-(4-fluoro-1H-imidazol-5-yl)propanoic acid
- 4-Fluoro-His
- 4-Fluorohistidine
- 5-fluoro-histidine
- AC1L7C9B
- CBiol_001039
- CTK1D7242
- ICCB4_000335
- NSC208714
- SureCN5280033
- SureCN8701267
- (S)-4(5)-Fluoro-histidine
- 4(5)-Fluoro-histidine
- NSC-208714
- 2-amino-3-(5-fluoro-3H-imidazol-4-yl)propanoic acid
- 2-Amino-3-(5-fluoro-1H-imidazol-4-yl)propanoic acid
- DTXSID20308737
- SCHEMBL5280033
- (S)-2-Amino-3-(5-fluoro-1H-imidazol-4-yl)propanoic acid
- SCHEMBL8701267
- 42310-02-1
- IIEBYYLVTJMGAI-UHFFFAOYSA-N
- DS-012906
-
- インチ: InChI=1S/C6H8FN3O2/c7-5-4(9-2-10-5)1-3(8)6(11)12/h2-3H,1,8H2,(H,9,10)(H,11,12)
- InChIKey: IIEBYYLVTJMGAI-UHFFFAOYSA-N
- ほほえんだ: C1=NC(=C(N1)CC(C(=O)O)N)F
計算された属性
- せいみつぶんしりょう: 173.06014
- どういたいしつりょう: 173.06
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 178
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -2.8
- トポロジー分子極性表面積: 92Ų
じっけんとくせい
- 密度みつど: 1.529g/cm3
- ふってん: 454.8ºC at 760mmHg
- フラッシュポイント: 228.9ºC
- 屈折率: 1.586
- PSA: 92
- LogP: 0.20350
5-fluoro-L-Histidine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1129848-5g |
(S)-4(5)-Fluoro-histidine |
42310-02-1 | 97% | 5g |
$17870 | 2022-10-24 | |
| eNovation Chemicals LLC | Y1129848-1g |
(S)-4(5)-Fluoro-histidine |
42310-02-1 | 97% | 1g |
$4465 | 2022-10-24 | |
| Chemenu | CM560943-100mg |
(S)-2-Amino-3-(5-fluoro-1H-imidazol-4-yl)propanoic acid |
42310-02-1 | 97% | 100mg |
$1538 | 2023-01-02 | |
| eNovation Chemicals LLC | Y1129848-500mg |
(S)-4(5)-Fluoro-histidine |
42310-02-1 | 97% | 500mg |
$2290 | 2022-10-24 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1230206-100mg |
(S)-2-Amino-3-(5-fluoro-1H-imidazol-4-yl)propanoic acid |
42310-02-1 | 97% | 100mg |
¥13998.00 | 2024-05-14 |
5-fluoro-L-Histidine 関連文献
-
1. Structure and reactivity studies of transition metals ligated by tBuSi3X (X = O, NH, N, S, and CC)Peter T. Wolczanski Chem. Commun., 2009, 740-757
-
Anjun Hu,Jianwei Wang,Xiaobin Niu,Mingjie Zhou,Wei Chen,Tianyu Lei,Jianwen Huang,Yaoyao Li,Lanxin Xue,Yuxin Fan,Xianfu Wang,Jie Xiong J. Mater. Chem. A, 2021,9, 9771-9779
-
Sarah A. Barnett,Alexander J. Blake,Neil R. Champness,Claire Wilson Chem. Commun., 2002, 1640-1641
-
Cynthia J. Olson Reichhardt,Charles Reichhardt Soft Matter, 2014,10, 6332-6338
-
Michael J. Hertaeg,Heather McLiesh,Julia Walker,Gil Garnier Analyst, 2021,146, 6970-6980
42310-02-1 (5-fluoro-L-Histidine) 関連製品
- 50444-78-5(2-fluoro-L-histidine)
- 1396893-05-2(1-cyclopentyl-3-{5-(2E)-3-phenylprop-2-enoyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}urea)
- 1690890-22-2(2-Chloro-1-(3-chloro-4-methylthiophen-2-yl)ethan-1-one)
- 2171464-62-1(4-cyano-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5,5,5-trifluoropentanoic acid)
- 171232-79-4(methyl (2S,3R)-3-ethylpyrrolidine-2-carboxylate)
- 158581-29-4(2,4-Dibromo-6-(tert-butyl-NNO-azoxy)phenylamine)
- 2137073-81-3((1R)-1-(5-fluoro-1-benzofuran-2-yl)-2-methylpropan-1-amine)
- 2227815-86-1(rac-(1R,2S)-2-(2-bromo-6-methoxyphenyl)cyclopropan-1-amine)
- 2680804-57-1(5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridazine-3-carboxylic acid)
- 1207049-52-2(2-fluoro-N-(2-{(thiophen-2-yl)carbamoylamino}phenyl)benzamide)
推奨される供給者
Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量
